

validating N-(3-fluorobenzyl)formamide binding affinity to target kinase

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Compound of Interest

Compound Name: *N*-(3-fluorobenzyl)formamide

CAS No.: 180207-86-7

Cat. No.: B071505

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Publish Comparison Guide: Validating **N-(3-fluorobenzyl)formamide** Binding Affinity

Executive Summary & Technical Context

N-(3-fluorobenzyl)formamide (N3FF) represents a specialized chemical fragment often utilized in Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding pocket of protein kinases. Unlike potent nanomolar inhibitors, N3FF serves as a ligand efficiency probe. Its structure combines a formamide "hinge-binding" motif (mimicking the adenine ring of ATP) with a 3-fluorobenzyl moiety designed to probe the hydrophobic back-pocket or gatekeeper regions.

The Challenge: Validating the binding affinity of such low-molecular-weight fragments (MW ~153 Da) is notoriously difficult using standard biochemical IC50 assays due to low affinity (high

M to mM

) and rapid dissociation rates.

The Solution: This guide compares the validation of N3FF against standard alternatives using biophysical pillars: Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC). We prioritize SPR as the primary validation tool for this specific molecule due to its sensitivity to fast kinetics.

Comparative Performance Analysis

To validate N3FF, one must benchmark it against both a "Positive Control" (High Affinity) and a "Structural Negative/Analog" (Low Specificity).

Table 1: Performance Benchmark of N3FF vs. Alternatives

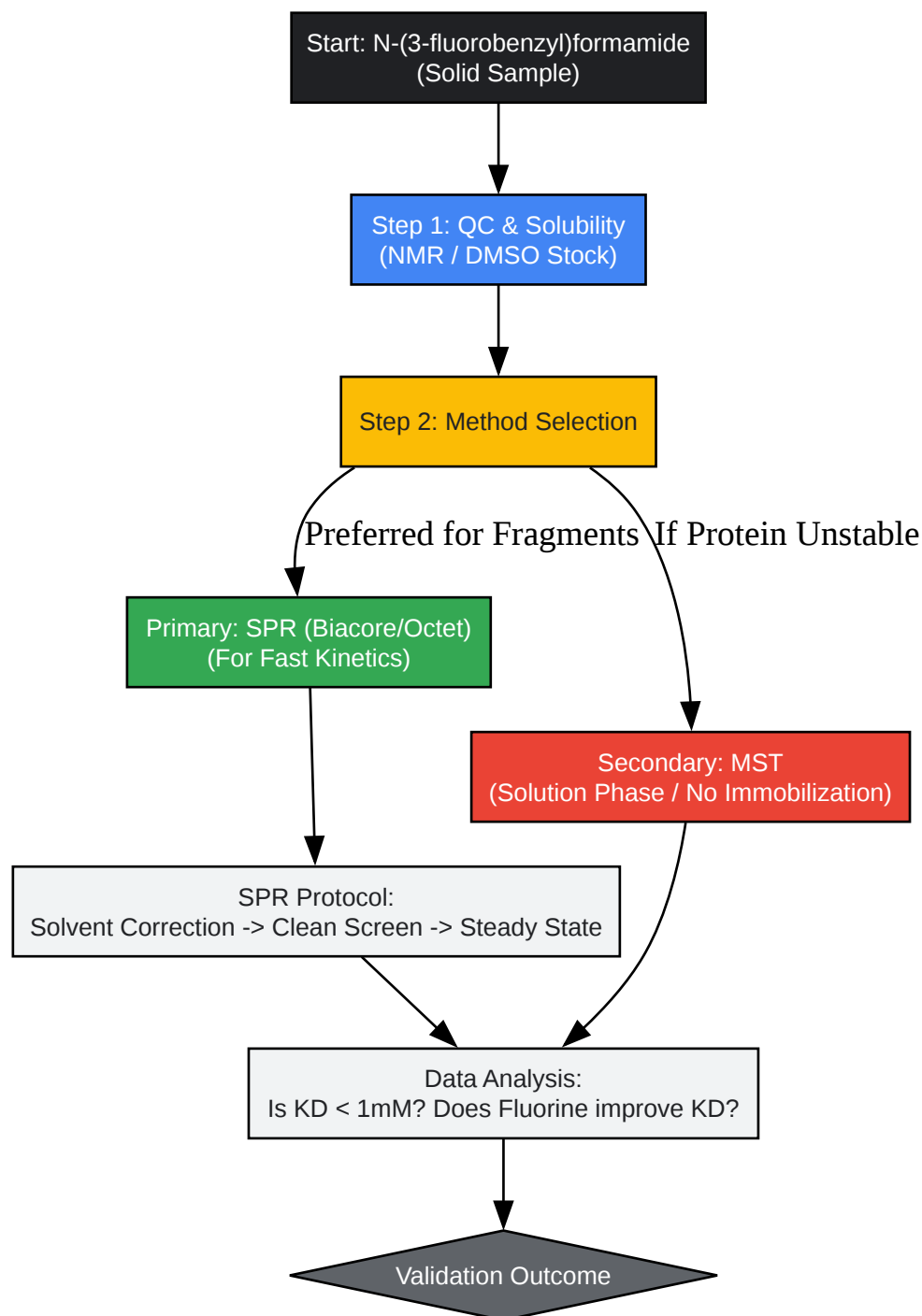
Feature	Product: N-(3-fluorobenzyl)formamide	Alt 1: Staurosporine (Reference)	Alt 2: N-benzylformamide (Analog)
Role	Target Fragment / Probe	Pan-Kinase Reference Standard	Structural Control (No Fluorine)
Binding Mode	Hinge H-bonds + Hydrophobic (F-interaction)	Competitive ATP-mimetic (High Affinity)	Hinge H-bonds + Hydrophobic (Weak)
Exp. Affinity ()	10 M – 500 M (Typical)	< 10 nM	> 500 M (Likely weaker)
Kinetics ()	Fast (Rapid exchange)	Slow (Stable complex)	Very Fast
Detection Limit	Requires High Sensitivity (SPR/MST)	Detectable by all methods (ELISA/FRET)	Hard to distinguish from noise
Solubility	Moderate (DMSO compatible)	High	Moderate
Primary Utility	Hit-to-Lead Optimization / SAR	Assay Validation / System Check	Validating the "Fluorine Effect"

“

Analyst Insight: The presence of the fluorine atom at the meta position in N3FF is critical. It often improves lipophilicity and can engage in specific interactions with backbone carbonyls or hydrophobic residues (e.g., Gatekeeper Methionine). Validating N3FF requires proving it binds better than the non-fluorinated analog (Alt 2).

Strategic Validation Workflow (Diagram)

The following diagram outlines the decision matrix for validating N3FF, moving from quality control to kinetic profiling.



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Caption: Logical workflow for validating low-affinity fragment binding, prioritizing SPR for kinetic resolution.

Detailed Experimental Protocol: SPR Validation

Objective: Determine the equilibrium dissociation constant (

) of N3FF against a target kinase (e.g., PKA, EGFR, or p38) using Surface Plasmon Resonance.

Why SPR? Unlike IC50 assays, SPR measures direct physical binding and can detect the "square wave" binding characteristic of fast-on/fast-off fragments like N3FF.

Protocol Steps:

1. Sensor Chip Preparation (Target Immobilization)

- System: Biacore 8K or Octet RED96.
- Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged kinase).
- Ligand (Kinase): Immobilize the target kinase to a density of 3,000–5,000 RU.
 - Reasoning: Fragments give low signal (low MW). High receptor density is required to improve the Signal-to-Noise ratio (
 - Formula:
 - For N3FF (MW ~153) and a Kinase (MW ~40,000), a 5,000 RU surface yields a theoretical max signal of ~19 RU, which is detectable.

2. Sample Preparation (The "Clean Screen")

- Stock: Dissolve N3FF in 100% DMSO to 100 mM.
- Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 2% DMSO.

- Critical Step: The DMSO concentration in the running buffer and the sample must match exactly to avoid "bulk refractive index" jumps that mask the binding signal.
- Concentration Series: Prepare a 2-fold dilution series of N3FF ranging from 1 mM down to 15

M.

3. Injection & Measurement

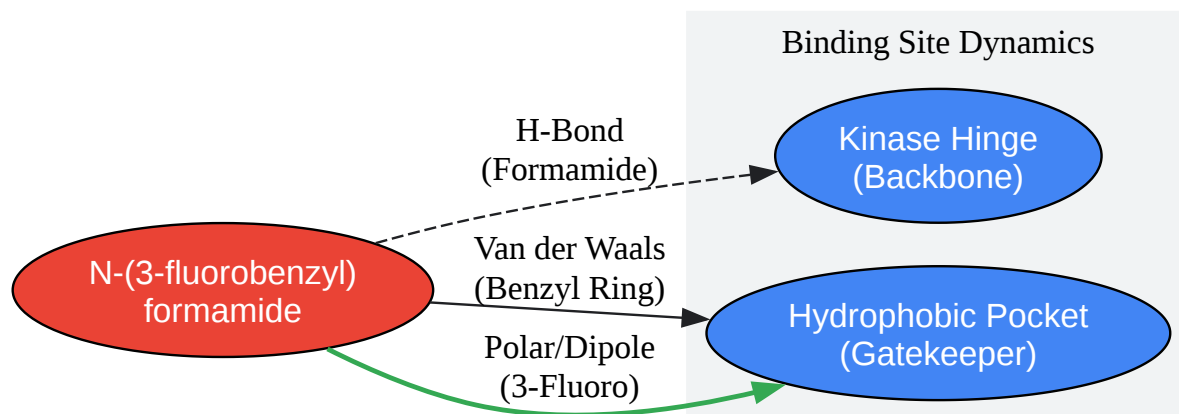
- Flow Rate: High flow (30–50 L/min) to minimize mass transport limitations.
- Contact Time: 30–60 seconds (sufficient for equilibrium due to fast kinetics).
- Dissociation Time: 30 seconds.
- Reference Subtraction: Use an unmodified flow cell (Fc1) to subtract non-specific binding.

4. Data Analysis (Steady-State Affinity)

- Since N3FF is a fragment, sensorgrams will likely look like "square waves" (instant on/off).
- Do not use a 1:1 Kinetic Fit ().
- Use Steady-State Affinity Fit: Plot Equilibrium Response () vs. Concentration ().
- Fit to the Langmuir isotherm:

Mechanistic Insight: The Fluorine Effect

Why use **N-(3-fluorobenzyl)formamide** over simple benzylformamide? The validation must confirm the specific contribution of the fluorine.



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Caption: Mechanistic hypothesis: Formamide anchors the hinge, while 3-F optimizes hydrophobic fit.

Interpretation:

- If

 , the fluorine provides specific enthalpic gain or favorable entropic displacement of water.
- If

 is identical, the fluorine is solvent-exposed and not driving affinity (useful for PK, not potency).

Troubleshooting & Self-Validation

- Issue: "Square wave" signal is too small (< 2 RU).
 - Fix: Increase protein immobilization level or use a more sensitive method like Ligand-Observed NMR (STD-NMR), which is the ultimate validator for very weak binders (

 mM).
- Issue: Signal does not saturate at 1 mM.

- Fix: The

is likely > 1 mM. Report as "Estimated

mM" or "Non-binder" in this context. Do not force a curve fit.
- Issue: Negative peaks.
 - Fix: Mismatched DMSO concentrations. Perform a "Solvent Correction" cycle in the SPR software.

References

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Sources

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